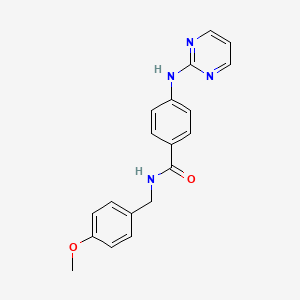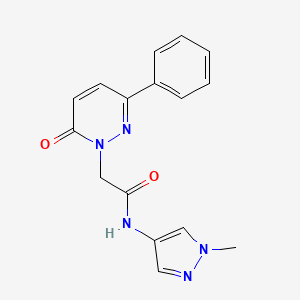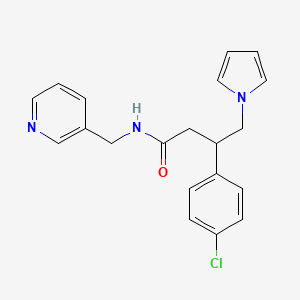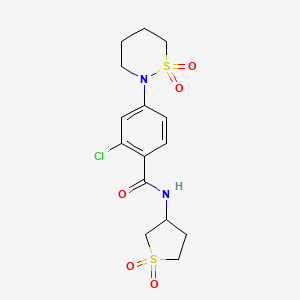![molecular formula C20H17ClN6O2S B12161022 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12161022.png)
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C24H20ClN5O3S
Molecular Weight: 493.976 g/mol
CAS Number: 315231-45-9
The compound consists of a triazole ring, a chlorophenyl group, an ethyl group, and an indole moiety. Its intriguing structure suggests potential biological activity.
Vorbereitungsmethoden
Synthetic Routes::
Triazole Formation: The triazole ring is likely synthesized via a cyclization reaction between an azide and an alkyne
Sulfanyl Group Introduction: The sulfanyl group (SH) can be introduced through nucleophilic substitution or other synthetic methods.
Indole Formation: The indole ring may be formed through Fischer indole synthesis or other indole-forming reactions.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for targeted studies.
Analyse Chemischer Reaktionen
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution Reactions: The chlorophenyl group could participate in electrophilic aromatic substitution.
Common Reagents: Sodium azide, alkynes, thiols, and various catalysts.
Major Products: Diverse derivatives based on the substitution patterns.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Drug Discovery: Investigating its potential as a lead compound for novel drugs.
Catalysis: Exploring its catalytic properties due to the triazole and sulfanyl groups.
Antimicrobial Activity: Assessing its effects against bacteria, fungi, or parasites.
Anticancer Potential: Investigating its impact on cancer cell lines.
Enzyme Inhibition: Studying its interaction with enzymes.
Materials Science: Exploring its use in materials like sensors or polymers.
Wirkmechanismus
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, let’s consider a related one:
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide: Similar structure, but with a phenyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C20H17ClN6O2S |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-2-27-18(12-7-9-13(21)10-8-12)25-26-20(27)30-11-16(28)23-24-17-14-5-3-4-6-15(14)22-19(17)29/h3-10,22,29H,2,11H2,1H3 |
InChI-Schlüssel |
RESHTUVDBBPCPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B12160944.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12160945.png)
![3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12160950.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12160957.png)

![8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12160976.png)

![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)

![(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12160992.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12161001.png)

